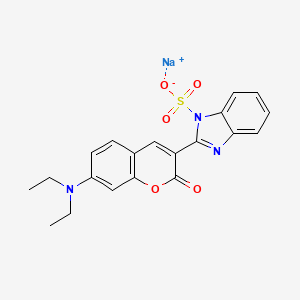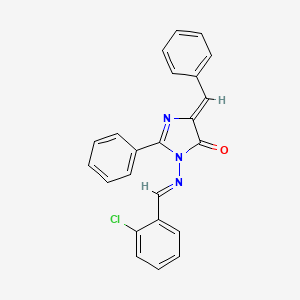
9,12-Dihydroxy muraglitazar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,12-Dihydroxy muraglitazar is a derivative of muraglitazar, a compound known for its dual activation of peroxisome proliferator-activated receptors alpha and gamma. These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis, making muraglitazar and its derivatives significant in the treatment of metabolic disorders such as type 2 diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Dihydroxy muraglitazar involves multiple steps, starting from the basic structure of muraglitazar. The process typically includes:
Formation of the core structure: This involves the reaction of 4-methoxyphenol with 4-bromomethylbenzoic acid under basic conditions to form an ether linkage.
Introduction of the oxazole ring: This step involves the reaction of the intermediate with 2-phenyl-5-methyl-1,3-oxazole in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
9,12-Dihydroxy muraglitazar undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups at positions 9 and 12 can be further oxidized to form ketones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the parent muraglitazar.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of 9,12-diketone muraglitazar.
Reduction: Formation of muraglitazar.
Substitution: Formation of 9,12-dihalo or 9,12-dialkyl muraglitazar.
Wissenschaftliche Forschungsanwendungen
9,12-Dihydroxy muraglitazar has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on the activity of peroxisome proliferator-activated receptors.
Biology: Investigated for its role in modulating gene expression related to lipid metabolism and glucose homeostasis.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, particularly type 2 diabetes.
Industry: Used in the development of new drugs targeting peroxisome proliferator-activated receptors
Wirkmechanismus
9,12-Dihydroxy muraglitazar exerts its effects by activating peroxisome proliferator-activated receptors alpha and gamma. These receptors are nuclear hormone receptors that regulate the transcription of genes involved in lipid and glucose metabolism. Activation of these receptors leads to:
Improved insulin sensitivity: Enhances glucose uptake in adipose tissue and skeletal muscle.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Muraglitazar: The parent compound, known for its dual activation of peroxisome proliferator-activated receptors alpha and gamma.
Pioglitazar: Another dual peroxisome proliferator-activated receptor agonist with similar effects on lipid and glucose metabolism.
Rosiglitazar: A compound with similar dual receptor activation but different pharmacokinetic properties
Uniqueness
9,12-Dihydroxy muraglitazar is unique due to the presence of hydroxyl groups at positions 9 and 12, which may enhance its binding affinity and selectivity for peroxisome proliferator-activated receptors. This modification can potentially lead to improved therapeutic effects and reduced side effects compared to its parent compound .
Eigenschaften
CAS-Nummer |
875430-17-4 |
|---|---|
Molekularformel |
C29H28N2O9 |
Molekulargewicht |
548.5 g/mol |
IUPAC-Name |
2-[[4-[2-hydroxy-2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C29H28N2O9/c1-37-21-11-13-23(14-12-21)39-29(36)31(16-26(34)35)15-19-7-9-22(10-8-19)38-18-24(33)27-25(17-32)40-28(30-27)20-5-3-2-4-6-20/h2-14,24,32-33H,15-18H2,1H3,(H,34,35) |
InChI-Schlüssel |
OODRCEMTQNDYEZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCC(C3=C(OC(=N3)C4=CC=CC=C4)CO)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)



![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)



![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)
